molecular formula C11H11N3 B2534861 3,6-dihydro-2H-[1,2'-bipyridine]-5'-carbonitrile CAS No. 1602080-68-1

3,6-dihydro-2H-[1,2'-bipyridine]-5'-carbonitrile

Cat. No.: B2534861
CAS No.: 1602080-68-1
M. Wt: 185.23
InChI Key: JKFVQMBYJWYWOP-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-[1,2’-bipyridine]-5’-carbonitrile is a heterocyclic compound that features a bipyridine core with a nitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dihydro-2H-[1,2’-bipyridine]-5’-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of bipyridine derivatives with nitrile-containing reagents can lead to the formation of the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the product .

Industrial Production Methods

Industrial production of 3,6-dihydro-2H-[1,2’-bipyridine]-5’-carbonitrile typically involves scalable synthetic routes that ensure high efficiency and cost-effectiveness. Methods such as continuous flow synthesis and the use of automated reactors are employed to achieve large-scale production. These methods allow for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-2H-[1,2’-bipyridine]-5’-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3,6-Dihydro-2H-[1,2’-bipyridine]-5’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-dihydro-2H-[1,2’-bipyridine]-5’-carbonitrile involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming complexes that exhibit unique properties. These complexes can interact with biological molecules, influencing various pathways and processes. The nitrile group also plays a role in the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dihydro-2H-[1,2’-bipyridine]-5’-carbonitrile is unique due to its specific structural features, such as the combination of a bipyridine core and a nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

6-(3,6-dihydro-2H-pyridin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14/h1-2,4-5,9H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFVQMBYJWYWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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